2-(1,1-Difluoroethyl)morpholine hydrochloride
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Overview
Description
2-(1,1-Difluoroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO It is a derivative of morpholine, featuring a difluoroethyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2-(1,1-Difluoroethyl)morpholine hydrochloride typically involves the reaction of morpholine with 1,1-difluoroethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-Difluoroethyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)morpholine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the difluoroethyl group.
N-Substituted Morpholines: Compounds with different substituents on the nitrogen atom.
Fluorinated Amines: Other amines with fluorine atoms in their structure. The uniqueness of this compound lies in its difluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-6(7,8)5-4-9-2-3-10-5;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOKFDOOINIJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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